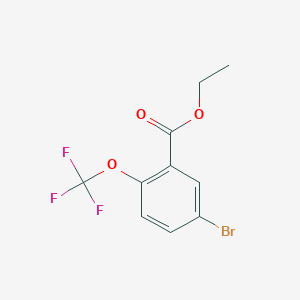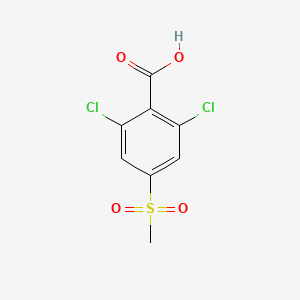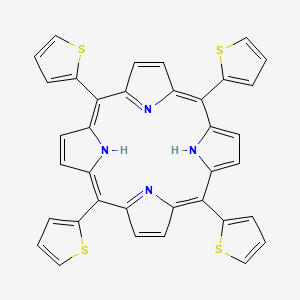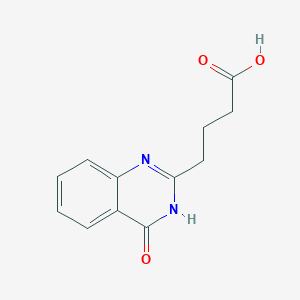
5,10,15,20-四(3,5-二甲氧基苯基)卟啉
描述
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is a chemical compound with the molecular formula C52H46N4O8 . It is a dark red to dark purple to dark blue powder or crystal . This compound is used in various areas of research, including life science, material science, and chemical synthesis .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin has been reported in the literature . The compound was synthesized and characterized using various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin is complex, with a large number of atoms . The InChI code for this compound is 1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin include a molecular weight of 854.9 g/mol . It is a solid at 20 degrees Celsius and should be stored under inert gas . The compound is air sensitive . Its purity, as determined by HPLC, is greater than 95.0% .
科学研究应用
Photodynamic Therapy (PDT)
This compound has been studied as a potential photosensitizer for photodynamic therapy, which is a treatment that uses light to activate a photosensitizer drug to treat various medical conditions, including cancers and age-related macular degeneration .
Singlet Oxygen Generation
The ability of this porphyrin to generate singlet oxygen—a reactive oxygen species—has been characterized, highlighting its potential for effective action in medical applications such as cancer elimination .
Spectroscopic Characterization
The compound has been synthesized and characterized using various spectroscopic methods, providing valuable data for further research and development in spectroscopy-related fields .
Metal Complex Synthesis
Research has explored the synthesis of metal complexes with this porphyrin under mechanical activation, which could have implications for sustainable chemistry practices .
Interaction with Aromatic Amino Acids
Studies have investigated the interaction of metal derivatives of this porphyrin with aromatic amino acids, which is significant for understanding biochemical processes and drug design .
Drug Development
Cationic derivatives of porphyrins, including this compound, have been predicted to have potential use as drugs for the treatment of ischemic heart disease and cerebral palsy .
属性
IUPAC Name |
5,10,15,20-tetrakis(3,5-dimethoxyphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H46N4O8/c1-57-33-17-29(18-34(25-33)58-2)49-41-9-11-43(53-41)50(30-19-35(59-3)26-36(20-30)60-4)45-13-15-47(55-45)52(32-23-39(63-7)28-40(24-32)64-8)48-16-14-46(56-48)51(44-12-10-42(49)54-44)31-21-37(61-5)27-38(22-31)62-6/h9-28,53,56H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXRFPUCCCJMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)OC)OC)C8=CC(=CC(=C8)OC)OC)C=C4)C9=CC(=CC(=C9)OC)OC)N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes this porphyrin derivative interesting for material science applications?
A1: This porphyrin derivative, when combined with Fullerenes like C60 and C70, forms unique one-dimensional cocrystals. These cocrystals demonstrate intriguing charge-transfer interactions, resulting in new absorption bands in the near-infrared (NIR) region . This property makes them promising candidates for developing NIR light-sensing devices, a field with significant potential in materials science .
Q2: How does the structure of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin influence its assembly at interfaces?
A2: Research shows that the diprotonated form of this porphyrin exhibits fascinating self-assembly behavior at air-water interfaces, particularly in the presence of acidic subphases . The size and binding affinity of counterions present in the subphase significantly influence the supramolecular chirality of the resulting assemblies. For instance, chloride ions were found to promote a strong chiral arrangement, while bromide ions led to weaker chirality, and nitrate or iodide ions showed no chirality . This understanding is crucial for tailoring the self-assembly process for specific applications.
Q3: Can 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin be used for photodynamic therapy?
A3: Research suggests that 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin exhibits a high singlet oxygen yield (φΔ) . Singlet oxygen is a reactive oxygen species known to be effective in eliminating cancer cells and treating age-related eye diseases like macular degeneration. This property makes the porphyrin derivative a potential candidate for photodynamic therapy.
Q4: How does the air-water interface impact the chirality of 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine assemblies?
A4: Studies reveal that intrinsically achiral free-base porphyrins, including 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)-21H,23H-porphine, can form optically active supramolecular assemblies at the air-water interface under specific conditions . This phenomenon is attributed to the in situ diprotonation of the porphyrin at the interface, followed by a compression-induced assembly process. The result is a helical stacking of the porphyrin units, leading to supramolecular chirality . This controllable chirality generation has significant implications for various applications in materials science and beyond.
Q5: Are there computational studies on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin?
A5: Yes, computational studies, including crystal structure analysis, have been conducted on 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin . These studies provide valuable insights into the molecule's structure, its interactions with other molecules, and its potential for forming different crystal structures. Such computational insights are crucial for understanding its properties and guiding further experimental research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)


![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)


![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)
![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)